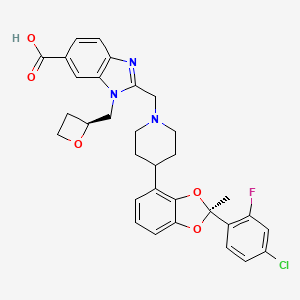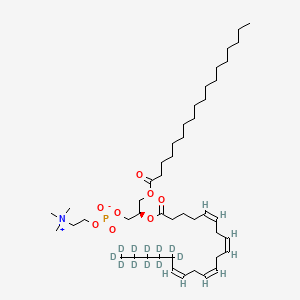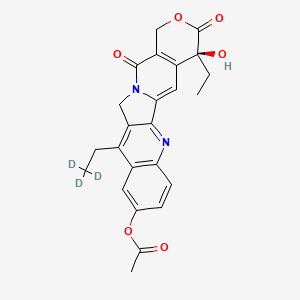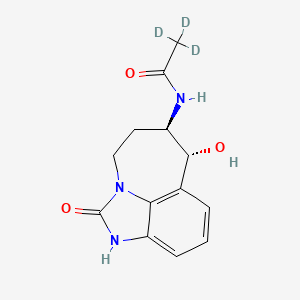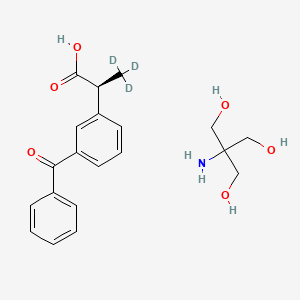
GLP-1 receptor agonist 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLP-1 receptor agonist 7 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes and have shown significant potential in promoting weight loss and reducing cardiovascular risks .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1 receptor agonist 7 involves several steps, starting with the preparation of the peptide backbone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of GLP-1 receptor agonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the final product’s purity and efficacy. The production also adheres to Good Manufacturing Practices to maintain quality and safety standards .
化学反应分析
Types of Reactions
GLP-1 receptor agonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups under specific conditions.
Substitution: Amino acid residues within the peptide can be substituted to modify the compound’s activity and stability
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents under peptide synthesis conditions
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to reduced receptor binding affinity, while substitution of specific amino acids can enhance the compound’s therapeutic properties .
科学研究应用
GLP-1 receptor agonist 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Primarily used to treat type 2 diabetes and obesity.
Industry: Employed in the development of new therapeutic agents targeting metabolic disorders .
作用机制
GLP-1 receptor agonist 7 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to several physiological responses:
Stimulation of Insulin Secretion: Enhances glucose-dependent insulin secretion from pancreatic beta cells.
Inhibition of Glucagon Release: Reduces glucagon secretion from pancreatic alpha cells, lowering blood glucose levels.
Slowing Gastric Emptying: Delays gastric emptying, leading to reduced postprandial glucose spikes.
Reduction of Food Intake: Acts on the hypothalamus to decrease appetite and promote satiety .
相似化合物的比较
GLP-1 receptor agonist 7 is compared with other similar compounds such as:
Dulaglutide: Known for its once-weekly dosing and significant impact on weight loss.
Exenatide: Requires more frequent dosing but is effective in glycemic control.
Liraglutide: Administered daily and has shown efficacy in both diabetes and weight management .
List of Similar Compounds
- Dulaglutide
- Exenatide
- Liraglutide
- Lixisenatide
- Semaglutide
This compound stands out due to its unique pharmacokinetic properties, including a longer half-life and enhanced receptor binding affinity, making it a valuable therapeutic option for managing metabolic disorders .
属性
分子式 |
C31H30ClFN4O5 |
|---|---|
分子量 |
593.0 g/mol |
IUPAC 名称 |
2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1 |
InChI 键 |
PRVFCVMDILYQNK-CCLHPLFOSA-N |
手性 SMILES |
C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F |
规范 SMILES |
C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


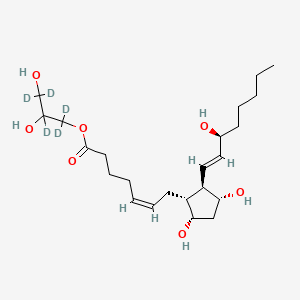
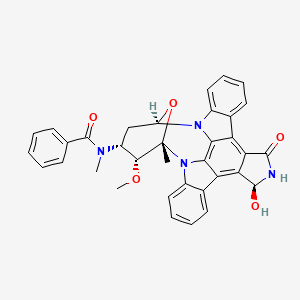
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
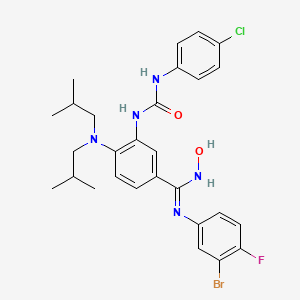
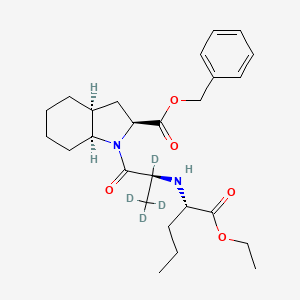
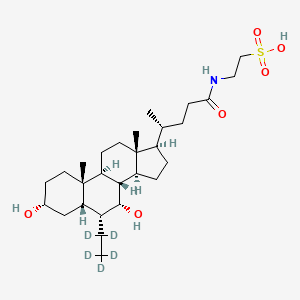
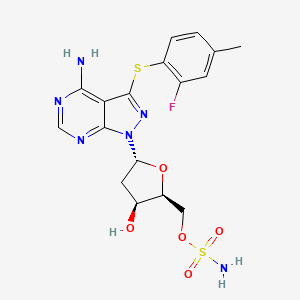
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
